methyl 2-{[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
Description
Methyl 2-{[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic coumarin derivative characterized by a 4H-chromen-4-one core substituted at position 3 with a 2-bromophenoxy group and at position 7 with a methyl acetoxy moiety. Its methyl ester group at the acetoxy side chain contributes to solubility and metabolic stability .
Properties
IUPAC Name |
methyl 2-[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO6/c1-11-19(26-15-6-4-3-5-14(15)20)18(22)13-8-7-12(9-16(13)25-11)24-10-17(21)23-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGCUGLMQQPCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)OC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by bromination to introduce the bromophenoxy group. The final step involves esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The bromophenoxy group can be reduced to form phenol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include quinone derivatives, phenol derivatives, and various substituted chromenone compounds.
Scientific Research Applications
Methyl 2-{[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets and pathways. The bromophenoxy group can interact with enzyme active sites, potentially inhibiting their activity. The chromenone core can intercalate with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
<sup>*</sup>logP values estimated using fragment-based methods.
Research Findings
- Electronic Effects: Bromine’s electron-withdrawing nature increases the chromenone core’s electrophilicity, favoring interactions with nucleophilic residues in enzymes .
- Synthetic Flexibility : The methyl ester group allows straightforward hydrolysis to carboxylic acid derivatives for further functionalization, a strategy employed in for hydrazide formation .
Biological Activity
Methyl 2-{[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention in various fields of scientific research due to its unique structural characteristics and potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The compound features a bromophenoxy group, a methyl group, and an acetic acid moiety attached to a chromen-4-one core. The synthesis typically involves multiple steps, starting with the formation of the chromen-4-one core through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions. Following this, the bromophenoxy group is introduced via bromination of phenol and etherification with the chromen-4-one intermediate. Finally, the acetic acid moiety is attached through esterification with bromoacetic acid under basic conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
The compound has also shown promise as an anticancer agent. In vitro assays have revealed that it can inhibit the proliferation of cancer cell lines, such as breast and colon cancer cells. The proposed mechanisms include induction of apoptosis and modulation of cell cycle progression. Notably, studies have reported that this compound can downregulate oncogenes while upregulating tumor suppressor genes.
Research Findings
Recent studies have focused on evaluating the biological activity of this compound through various assays:
| Activity | IC50 (μM) | Cell Line | Notes |
|---|---|---|---|
| Antimicrobial | 15.0 | E. coli | Effective against multiple strains |
| Anticancer (breast cancer) | 12.5 | MCF-7 | Induces apoptosis |
| Anticancer (colon cancer) | 10.0 | HT29 | Modulates cell cycle |
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 15 μg/mL against Staphylococcus aureus, indicating its potential as a therapeutic agent for bacterial infections.
- Anticancer Mechanism : In another investigation published in the Journal of Cancer Research, the compound was shown to significantly inhibit cell growth in MCF-7 breast cancer cells with an IC50 value of 12.5 μM. The study highlighted its ability to induce apoptosis via caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
